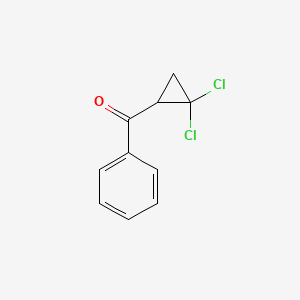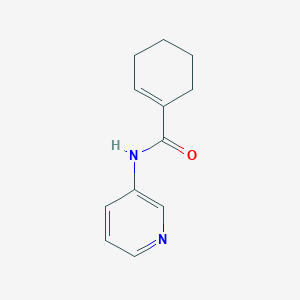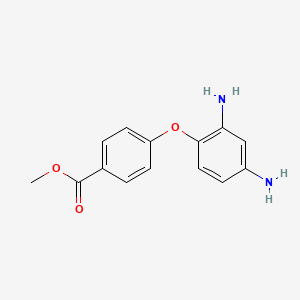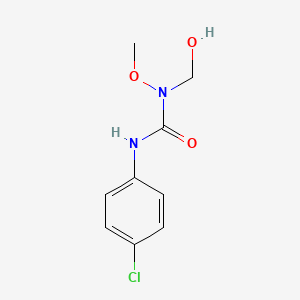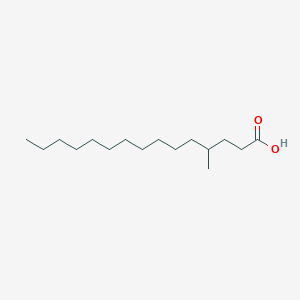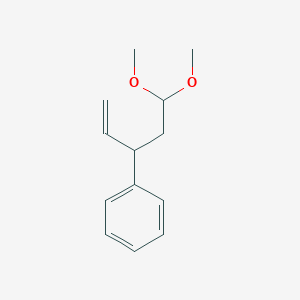![molecular formula C13H18O3 B14645380 (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane CAS No. 52094-00-5](/img/structure/B14645380.png)
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2-methylphenol with an appropriate dioxolane precursor. One common method is the acid-catalyzed condensation of 2-methylphenol with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. Additionally, the dioxolane ring may participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy group, making it less versatile in certain applications.
2-Methylphenol:
4-Phenyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the 2-methylphenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52094-00-5 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4R)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)14-8-11-9-15-13(2,3)16-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
VWYJFDMNXJTNQS-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H]2COC(O2)(C)C |
Canonical SMILES |
CC1=CC=CC=C1OCC2COC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



